molecular formula C15H14ClNO2 B14459502 Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate CAS No. 67846-65-5

Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate

Cat. No.: B14459502
CAS No.: 67846-65-5
M. Wt: 275.73 g/mol
InChI Key: AFQIBKPAYGTAHX-UHFFFAOYSA-N
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Description

Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-chlorophenyl and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate typically involves the esterification of 4-[(4-chlorophenyl)(methyl)amino]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous feeding of 4-[(4-chlorophenyl)(methyl)amino]benzoic acid and methanol into a reactor containing a strong acid catalyst. The reaction mixture is then heated to reflux, and the product is continuously removed and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoates with various nucleophiles.

Scientific Research Applications

Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl and methylamino group makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development.

Properties

CAS No.

67846-65-5

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

methyl 4-(4-chloro-N-methylanilino)benzoate

InChI

InChI=1S/C15H14ClNO2/c1-17(14-9-5-12(16)6-10-14)13-7-3-11(4-8-13)15(18)19-2/h3-10H,1-2H3

InChI Key

AFQIBKPAYGTAHX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)OC)C2=CC=C(C=C2)Cl

Origin of Product

United States

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